Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

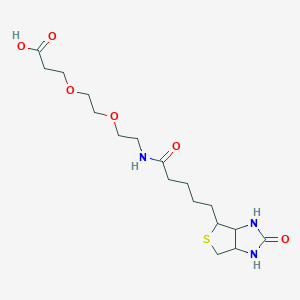

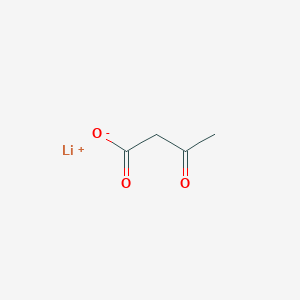

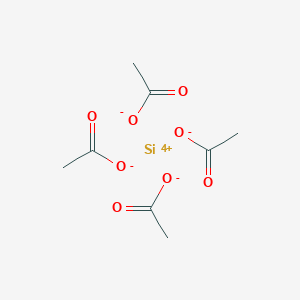

Acetic acid, 1,1’,1’‘,1’‘’-tetraanhydride with silicic acid (H4SiO4): is an organometallic compound with the molecular formula C8H12O8Si and a molecular weight of 264.2616 g/mol . This compound is known for its unique structure, which combines acetic acid anhydride units with silicic acid, resulting in a versatile material used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 1,1’,1’‘,1’‘’-tetraanhydride with silicic acid (H4SiO4) typically involves the reaction of acetic anhydride with silicic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the process. The reaction mixture is heated to a specific temperature range, usually between 110°C and 115°C, to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed and heated under controlled conditions. The purity of the final product is crucial, and therefore, purification steps such as recrystallization or distillation may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Acetic acid, 1,1’,1’‘,1’‘’-tetraanhydride with silicic acid (H4SiO4) can undergo various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silicic acid and acetic acid.

Condensation: It can participate in condensation reactions with other organic compounds, forming new organosilicon compounds.

Substitution: The acetoxy groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Condensation: Organic solvents such as acetone or benzene, often in the presence of a catalyst.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Hydrolysis: Silicic acid and acetic acid.

Condensation: Organosilicon compounds with different functional groups.

Substitution: Compounds with substituted acetoxy groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a precursor for the synthesis of silicon dioxide thin films through direct photochemical vapor deposition methods . It is also employed in the preparation of silicon complexes with monofunctional bidentate Schiff bases .

Biology and Medicine: While specific biological and medical applications are less common, the compound’s ability to form stable silicon-containing structures makes it a potential candidate for research in biomaterials and drug delivery systems.

Industry: Industrially, acetic acid, 1,1’,1’‘,1’‘’-tetraanhydride with silicic acid (H4SiO4) is used as an alternative to silicon hydride and alkoxide for low-temperature silicon dioxide production . It is also utilized as a sol-gel precursor in the fabrication of silica-based materials .

Mechanism of Action

The mechanism of action of acetic acid, 1,1’,1’‘,1’‘’-tetraanhydride with silicic acid (H4SiO4) primarily involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, the compound releases silicic acid and acetic acid, which can further participate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Silicon tetraacetate: Similar in structure but lacks the silicic acid component.

Tetraacetoxysilane: Another silicon-containing compound with acetoxy groups.

Tetraacetyl orthosilicate: A related compound used in similar applications.

Uniqueness: Acetic acid, 1,1’,1’‘,1’‘’-tetraanhydride with silicic acid (H4SiO4) is unique due to its combination of acetic acid anhydride units with silicic acid, providing distinct properties that make it suitable for specific applications in thin film deposition, silicon complex synthesis, and low-temperature silicon dioxide production .

Properties

IUPAC Name |

silicon(4+);tetraacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H4O2.Si/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+4/p-4 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJTWJYTKGINRZ-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Si+4] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O8Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7948658.png)

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione](/img/structure/B7948662.png)

![methyl 2-ethoxy-3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B7948663.png)